Taurocyamine

Vue d'ensemble

Description

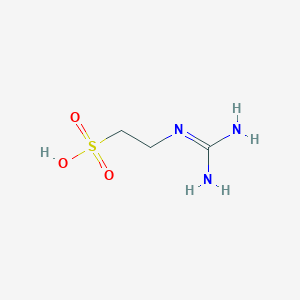

Le sulfonate de guanidinoéthyle, également connu sous le nom de taurocyamine, est un analogue structurel de la taurine. C'est un composé intéressant en raison de sa capacité à agir comme un inhibiteur compétitif du transport de la taurine. Ce composé est connu pour induire une excrétion urinaire significative de taurine, conduisant à une diminution de la teneur tissulaire en taurine .

Applications De Recherche Scientifique

Le sulfonate de guanidinoéthyle présente plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier le transport et le métabolisme de la taurine.

Biologie : Le composé est utilisé pour étudier le rôle de la taurine dans divers processus biologiques, notamment l'osmorégulation et la plasticité synaptique.

Médecine : Le sulfonate de guanidinoéthyle est utilisé dans la recherche sur la carence en taurine et ses effets sur le développement fœtal.

Industrie : Il est utilisé dans la production de divers dérivés chimiques et comme réactif dans différents procédés industriels.

5. Mécanisme d'action

Le sulfonate de guanidinoéthyle exerce ses effets en agissant comme un inhibiteur compétitif du transport de la taurine. Il imite l'action de la taurine sur la potentialisation synaptique à long terme et peut remplacer la fonction de la taurine dans certains mécanismes, tels que ceux impliqués dans la plasticité synaptique. Le composé réduit les niveaux extracellulaires de taurine et affecte l'amplitude de la taurine libérée en réponse à des stimuli spécifiques .

Composés similaires :

Taurocyamine : Un autre nom pour le sulfonate de guanidinoéthyle, mettant en évidence sa similitude structurelle avec la taurine.

Amidino taurine : Un composé aux propriétés et fonctions similaires.

Sulfonate de guanidinoéthane : Souvent utilisé de manière interchangeable avec le sulfonate de guanidinoéthyle.

Unicité : Le sulfonate de guanidinoéthyle est unique en raison de son action spécifique en tant qu'inhibiteur du transport de la taurine et de sa capacité à induire une carence en taurine dans les systèmes biologiques. Cela en fait un outil précieux dans la recherche sur le métabolisme de la taurine et ses rôles physiologiques .

Mécanisme D'action

Target of Action

Taurocyamine primarily targets This compound Kinase (TK) . TK is an enzyme found in invertebrate animals, including helminthic parasites . It plays a crucial role in ATP buffering in cells . In the case of Clonorchis sinensis, a parasite causing endemic clonorchiasis in East Asian countries, TK is an important enzyme in energy generation and homeostasis .

Mode of Action

This compound interacts with its target, TK, resulting in significant changes. The TK enzyme shows enzymatic activity and specificity toward this compound . Certain residues of TK, specifically R58, I60, and Y84 of domain 1, and H60, I63, and Y87 of domain 2, participate in binding this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of ATP and this compound into ADP and N-phosphothis compound . This reaction is catalyzed by TK . The process plays a significant role in energy generation and homeostasis, particularly in organisms like Clonorchis sinensis .

Pharmacokinetics

It’s known that tk, the primary target of this compound, is abundantly distributed in the locomotive and reproductive organs of clonorchis sinensis .

Result of Action

The interaction of this compound with TK results in the production of ADP and N-phosphothis compound . This process contributes to energy generation and homeostasis in organisms like Clonorchis sinensis . The enzyme TK, which is specific to this compound, is considered a promising anti-Clonorchis sinensis drug target .

Action Environment

The action of this compound is influenced by the environment within the organism. For instance, in Clonorchis sinensis, TK (the target of this compound) is stably expressed in both the adult and metacercariae stages . .

Analyse Biochimique

Biochemical Properties

Taurocyamine interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound Kinase (TK), which plays a crucial role in ATP buffering in cells . The interaction between this compound and TK is essential for energy generation and homeostasis in organisms like Clonorchis sinensis .

Cellular Effects

This compound influences cell function in several ways. It is involved in cell signaling pathways, gene expression, and cellular metabolism . In Clonorchis sinensis, this compound is distributed abundantly in the locomotive and reproductive organs, indicating its importance in these cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with TK, leading to enzyme activation and changes in gene expression . This interaction is crucial for the functioning of the enzyme and the overall energy metabolism of the cell .

Temporal Effects in Laboratory Settings

Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes like TK and plays a role in ATP buffering, which is crucial for energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. Current studies are investigating the potential transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le sulfonate de guanidinoéthyle peut être synthétisé par la réaction de l'éthylènediamine avec le méthanesulfonate de méthyle. La réaction implique généralement le contrôle de la température et du pH pour assurer l'obtention du produit souhaité .

Méthodes de production industrielle : La production industrielle du sulfonate de guanidinoéthyle implique des voies synthétiques similaires mais à plus grande échelle. Le processus nécessite un contrôle précis des conditions de réaction pour maintenir la pureté et le rendement du produit. Le composé est souvent produit sous forme solide et stocké dans des conditions spécifiques pour éviter sa dégradation .

Analyse Des Réactions Chimiques

Types de réactions : Le sulfonate de guanidinoéthyle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés sulfonates.

Réduction : Les réactions de réduction peuvent modifier le groupe guanidino, conduisant à différents dérivés d'amine.

Substitution : Le groupe sulfonate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés sulfonates et amines, qui peuvent être utilisés dans différents procédés chimiques .

Comparaison Avec Des Composés Similaires

Taurocyamine: Another name for guanidinoethyl sulfonate, highlighting its structural similarity to taurine.

Amidino taurine: A compound with similar properties and functions.

Guanidinoethane sulfonate: Often used interchangeably with guanidinoethyl sulfonate.

Uniqueness: Guanidinoethyl sulfonate is unique due to its specific action as a taurine transport inhibitor and its ability to induce taurine deficiency in biological systems. This makes it a valuable tool in research related to taurine metabolism and its physiological roles .

Activité Biologique

Taurocyamine, a guanidino-taurine analogue, has garnered attention for its biological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and relevant research findings.

This compound is synthesized from taurine and hypotaurine metabolism and is characterized by its alkaline properties. It functions primarily as an endogenous "alkaline shifter," effectively reducing intracellular lactic acidosis in brain tissue during anoxic conditions. This pH shift is believed to protect against the harmful effects associated with lactic acidosis, particularly in neuronal cells .

Key Chemical Properties:

- Molecular Formula: C₄H₁₃N₅O₃S

- Molecular Weight: 175.23 g/mol

- pKa: Strongest basicity at approximately 11.77 .

Biological Effects

-

Inhibition of Taurine Transport:

This compound has been identified as an inhibitor of taurine transport in the brain, which may influence various neurological processes . This inhibition can affect neurotransmission and cellular signaling pathways. -

Glycine Receptor Antagonism:

It acts as a glycine receptor antagonist, suggesting a role in modulating excitatory neurotransmission. This property may have implications for conditions such as epilepsy or other neurological disorders where glycine receptors are involved . -

Renal Function:

Elevated plasma levels of this compound have been noted in patients with chronic renal failure, indicating a potential biomarker for renal dysfunction . Its role in renal physiology remains an area for further exploration.

Case Studies and Experimental Data

A variety of studies have examined the biological activity of this compound:

-

Study on Mitochondrial this compound Kinase:

Research has identified amino acid residues crucial for this compound binding in mitochondrial this compound kinase from Arenicola brasiliensis. Mutations at specific sites (Y84E and Y87E) demonstrated significant reductions in affinity and catalytic activity, highlighting the importance of these residues in enzymatic function . -

Impact on Brain Metabolism:

A study indicated that this compound effectively mitigates lactic acidosis during hypoxic conditions in neuronal cells, suggesting therapeutic potential for ischemic brain injuries . -

Comparative Analysis of Phosphagen Systems:

This compound's role within the phosphagen system has been compared to other kinases like creatine kinase, revealing evolutionary adaptations that enhance its functional specificity in certain organisms .

Data Table: Summary of Key Studies on this compound

Propriétés

IUPAC Name |

2-(diaminomethylideneamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLRIMRKZBSSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202654 | |

| Record name | Taurocyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurocyamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

39 mg/mL at 21 °C | |

| Record name | Taurocyamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

543-18-0 | |

| Record name | 2-[(Aminoiminomethyl)amino]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurocyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurocyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurocyamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.